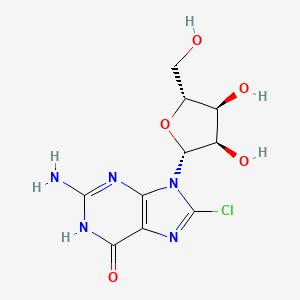

![molecular formula C16H12FN3O B1532022 2-[3-(4-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]-2,3-ジヒドロ-1H-インドール CAS No. 1154346-82-3](/img/structure/B1532022.png)

2-[3-(4-フルオロフェニル)-1,2,4-オキサジアゾール-5-イル]-2,3-ジヒドロ-1H-インドール

説明

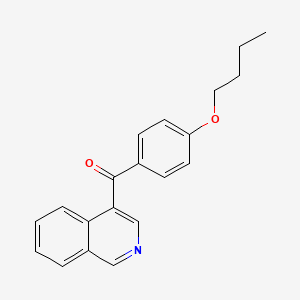

The compound “2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . The compound also contains a fluorophenyl group and an indole group. Indole is a benzopyrrole, which contains a benzenoid nucleus and is aromatic in nature .

Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring, a fluorophenyl group, and an indole group. Oxadiazole is a five-membered ring that possesses one oxygen, two carbons, two nitrogen atoms, and two double bonds . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .科学的研究の応用

製薬研究:抗ウイルス剤

インドール誘導体は、抗ウイルス剤として有望視されています。 例えば、特定のインドール化合物は、インフルエンザA型およびコクサッキーB4ウイルスに対する阻害活性を示すことが報告されています 。化合物中の4-フルオロフェニル基の存在は、ウイルスタンパク質への結合親和性を高める可能性があり、新しい抗ウイルス薬の開発のための道を提供する可能性があります。

がん治療:抗がん活性

インドール誘導体は、その抗がん特性で知られています。インドール部分の電子豊富な芳香族系は、さまざまな生物学的標的に相互作用することができ、これはがん治療において重要です。 化合物中のオキサジアゾール環は、がん細胞の増殖と増殖を阻害する可能性があるため、研究対象となる可能性があります 。

神経疾患:神経保護効果

インドールコアは、トリプトファンとセロトニンと構造的に似ており、神経機能における潜在的な役割を示唆しています。 研究では、この化合物の神経保護効果、特にインドール誘導体が有益な効果を示してきたパーキンソン病やアルツハイマー病などの疾患における神経保護効果を調査することができます 。

抗炎症作用

インドール誘導体は、有意な抗炎症活性を示してきました。 問題の化合物は、サイトカイン産生を調節するか、炎症性酵素を阻害することによって、炎症を軽減する有効性を研究することができます 。

抗酸化特性

インドール核は、フリーラジカルを捕捉する能力により、抗酸化特性に関連付けられています。 化合物の酸化ストレス関連損傷の予防における応用は、特に慢性疾患の文脈において、貴重な研究分野となる可能性があります 。

抗菌剤および抗細菌剤

インドール誘導体の構造的複雑さは、それらを抗菌剤および抗細菌剤の適切な候補にします。 化合物は、細菌細胞壁を破壊するか、重要な細菌酵素を阻害する可能性をさらに探求することができます 。

抗糖尿病活性

インドール誘導体は、インスリン分泌またはグルコース代謝の調節を介して、抗糖尿病活性に関連付けられています。 化合物は、糖尿病の管理における治療の可能性について調査することができます 。

作用機序

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors , and 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities . .

Mode of action

The mode of action would depend on the specific targets of this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . 1,2,4-Oxadiazole derivatives have shown antibacterial effects .

Pharmacokinetics

The presence of fluorine in drug molecules can enhance certain properties such as lipophilicity, metabolic stability, and potency .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of this compound. Some indole and 1,2,4-oxadiazole derivatives have shown inhibitory activity against certain viruses and bacteria .

生化学分析

Biochemical Properties

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole exhibits a range of biochemical properties that make it a subject of interest in biochemical research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties . Additionally, 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole may bind to specific receptors, such as G-protein coupled receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole on various cell types and cellular processes are significant. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. For example, in cancer cell lines, 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis . Furthermore, it affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, it has been reported to inhibit the activity of certain kinases, such as protein kinase C, by binding to their active sites . Additionally, 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole can influence gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole can lead to sustained changes in cellular function, such as altered metabolic activity and gene expression profiles .

Dosage Effects in Animal Models

The effects of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys.

特性

IUPAC Name |

5-(2,3-dihydro-1H-indol-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c17-12-7-5-10(6-8-12)15-19-16(21-20-15)14-9-11-3-1-2-4-13(11)18-14/h1-8,14,18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVAWXNAPOLWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)

![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)

![1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531945.png)

![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)

![2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1531954.png)

![1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531957.png)